
trans-3-(2,6-Difluorophenyl)-1-(2-naphthalenyl)-2-propen-1-one, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-3-(2,6-Difluorophenyl)-1-(2-naphthalenyl)-2-propen-1-one, 98% (hereafter referred to as “the compound”) is a synthetic compound with a wide range of applications in scientific research. The compound has been studied extensively in a variety of fields, including biochemistry, physiology, and pharmacology.
科学研究应用
The compound has a wide range of applications in scientific research. It has been used to study the effect of compounds on the activity of enzymes involved in metabolism and signal transduction. It has also been used to study the structure and function of proteins involved in cell cycle regulation, apoptosis, and cell migration. Additionally, the compound has been used to study the pharmacological properties of drugs and to develop new therapeutic agents.
作用机制
The compound binds to proteins and enzymes in the cell, altering their structure and function. It has been shown to inhibit the activity of enzymes involved in metabolism and signal transduction, as well as proteins involved in cell cycle regulation, apoptosis, and cell migration. The compound also binds to receptors on the cell surface and modulates their activity.
Biochemical and Physiological Effects
The compound has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit the activity of enzymes involved in metabolism and signal transduction, as well as proteins involved in cell cycle regulation, apoptosis, and cell migration. Additionally, the compound has been shown to modulate the activity of receptors on the cell surface, leading to changes in cell signaling.
实验室实验的优点和局限性
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable at room temperature. Additionally, it is non-toxic and has a low molecular weight, making it suitable for use in a variety of experimental conditions. The main limitation of the compound is that it is not water-soluble, which makes it difficult to use in aqueous solutions.
未来方向
There are numerous possible future directions for research on the compound. It could be used to study the effect of compounds on the activity of enzymes involved in metabolism and signal transduction. Additionally, it could be used to study the structure and function of proteins involved in cell cycle regulation, apoptosis, and cell migration. It could also be used to study the pharmacological properties of drugs and to develop new therapeutic agents. Finally, it could be used to study the effects of compounds on the activity of receptors on the cell surface.
合成方法
The compound can be synthesized in a two-step process involving the reaction of 4-hydroxy-2,6-difluoronaphthalene and allyl bromide in the presence of a palladium catalyst. The first step of the reaction involves the palladium-catalyzed coupling of the two reactants to form the intermediate compound, trans-3-(2,6-difluorophenyl)-1-(2-naphthyl)propene. The second step of the reaction involves the oxidation of the intermediate compound to form the desired compound.
属性
IUPAC Name |
(E)-3-(2,6-difluorophenyl)-1-naphthalen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2O/c20-17-6-3-7-18(21)16(17)10-11-19(22)15-9-8-13-4-1-2-5-14(13)12-15/h1-12H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEYOGMGOAIARW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methyl-[1,5]naphthyridine hydrochloride](/img/structure/B6355096.png)
![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate](/img/structure/B6355102.png)
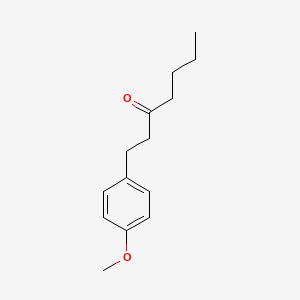
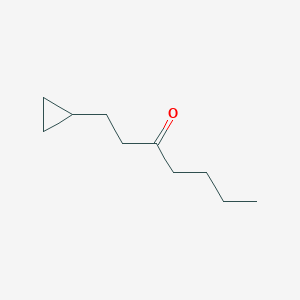
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)
![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)
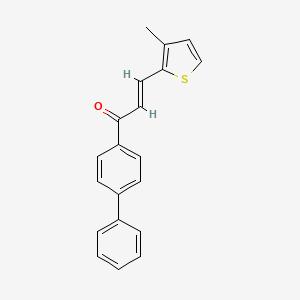
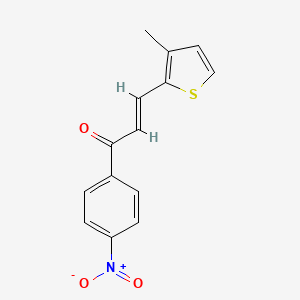

![4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one](/img/structure/B6355187.png)

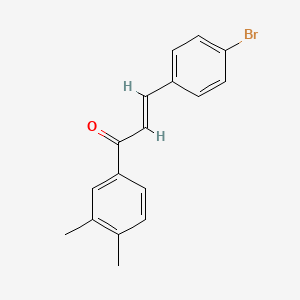
![(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355212.png)